

discovery and history of 2-Bromo-3,6-difluorobenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-3,6-difluorobenzaldehyde

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An In-depth Technical Guide to **2-Bromo-3,6-difluorobenzaldehyde**: Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-3,6-difluorobenzaldehyde** (CAS No. 934987-26-5), a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. While a singular "discovery" paper is not prominent in the academic literature, this compound's emergence in patent literature underscores its value as a sophisticated building block. This guide elucidates its most probable synthetic route via Directed ortho-Metalation (DoM), provides a detailed experimental protocol based on established and validated methodologies for analogous compounds, and details its concrete application in the synthesis of therapeutic agents.

Introduction and Molecular Characteristics

2-Bromo-3,6-difluorobenzaldehyde is a trifunctionalized benzene derivative featuring an aldehyde group, a bromine atom, and two fluorine atoms. This specific arrangement of substituents creates a molecule with unique electronic properties and multiple reactive sites, making it a versatile intermediate for constructing complex molecular architectures. The electron-withdrawing nature of the fluorine atoms and the aldehyde group influences the reactivity of the aromatic ring, while the bromine atom serves as a key handle for cross-

coupling reactions. The aldehyde functionality provides a locus for nucleophilic attack and further derivatization.

Table 1: Physicochemical Properties of **2-Bromo-3,6-difluorobenzaldehyde**

Property	Value	Source(s)
CAS Number	934987-26-5	[1][2]
Molecular Formula	C ₇ H ₃ BrF ₂ O	[1]
Molecular Weight	221.00 g/mol	[1][3]
IUPAC Name	2-bromo-3,6-difluorobenzaldehyde	[3]
Appearance	Solid (Typical)	N/A
Storage	Inert atmosphere, 2-8°C or <-15°C	[1]

Historical Context and Emergence in Applied Synthesis

The history of **2-Bromo-3,6-difluorobenzaldehyde** is not one of a landmark academic discovery but of practical emergence as a valuable synthetic tool. Its utility is primarily documented in the patent literature, where it serves as a crucial precursor in the development of novel compounds, particularly in the pharmaceutical sector. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4] The appearance of highly functionalized building blocks like **2-Bromo-3,6-difluorobenzaldehyde** is a direct consequence of the demand for tools to facilitate the synthesis of these complex fluorinated molecules.

Its documented use in a 2020 patent for the synthesis of benzenesulfonamide compounds as therapeutic agents highlights its role in modern drug discovery programs.[5] This demonstrates its transition from a catalog chemical to a key component in the creation of new chemical entities with potential therapeutic applications.

Core Synthesis Methodology: Directed ortho-Metalation (DoM)

The most logical and field-proven method for the synthesis of **2-Bromo-3,6-difluorobenzaldehyde** is the Directed ortho-Metalation (DoM) of a suitable precursor, followed by formylation. This strategy offers high regioselectivity, which is crucial for preparing specifically substituted aromatic compounds.

The Causality of the DoM Approach

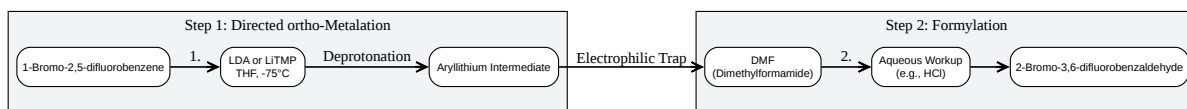
DoM relies on a directing group (DMG) on an aromatic ring to chelate with an organolithium reagent, thereby directing the deprotonation (metalation) to the adjacent ortho position.^[6] In the case of 1-bromo-2,5-difluorobenzene, the fluorine atom at the 2-position is a moderately effective DMG. The lithiation is kinetically favored at the position ortho to the fluorine and ortho to the bromine, which is the C6 position. This leads to the formation of a specific aryllithium intermediate, which can then be trapped by an electrophile.

The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a hindered lithium amide base generated in situ is critical. These bases are strong enough to deprotonate the aromatic ring at very low temperatures but are less likely to engage in side reactions like halogen-metal exchange with the bromine atom.^[6] The reaction is performed at cryogenic temperatures (typically -75°C to -70°C) to ensure the stability of the aryllithium intermediate and prevent unwanted side reactions.

Experimental Protocol: Synthesis of 2-Bromo-3,6-difluorobenzaldehyde

The following protocol is adapted from a validated and highly detailed procedure for the synthesis of the analogous isomer, 2-bromo-5,6-difluorobenzaldehyde, as described in U.S. Patent US20010050352A1.^[7] This methodology represents a robust and reliable system for this class of transformation.

Reaction Scheme:



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Caption: Synthetic workflow for **2-Bromo-3,6-difluorobenzaldehyde** via DoM.

Materials and Reagents:

Reagent	CAS No.	M.W.	Quantity (Example)	Moles
1-Bromo-2,5-difluorobenzene	399-94-0	192.99	28.0 g	145 mmol
2,2,6,6-Tetramethylpiperidine	768-66-1	141.27	21.5 g	152 mmol
n-Butyllithium (1.6 M in hexane)	109-72-8	64.06	95 mL	152 mmol
N,N-Dimethylformamide (DMF)	68-12-2	73.09	12.7 g	174 mmol
Tetrahydrofuran (THF), anhydrous	109-99-9	72.11	~300 mL	-
tert-Butyl methyl ether (MTBE)	1634-04-4	88.15	As needed for extraction	-
Hydrochloric acid (aq)	7647-01-0	36.46	As needed for workup	-
Sodium Sulfate, anhydrous	7757-82-6	142.04	As needed for drying	-

Step-by-Step Methodology:

- **Base Preparation:** In a flame-dried, multi-necked flask under a nitrogen atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (152 mmol) in anhydrous tetrahydrofuran (280 mL). Cool the solution to -75°C using a dry ice/acetone bath.
- **Lithium Amide Formation:** Slowly add n-butyllithium (1.6 M solution in hexane, 152 mmol) to the cooled solution while maintaining the temperature below -70°C. This forms the strong, non-nucleophilic base lithium tetramethylpiperidide (LiTMP) in situ.

- **ortho-Lithiation:** To this base solution, add 1-bromo-2,5-difluorobenzene (145 mmol) dropwise, ensuring the internal temperature does not rise above -70°C . The fluorine at C2 directs the lithiation to the C6 position. Stir the resulting mixture at -75°C for 4 hours to ensure complete formation of the aryllithium intermediate.
- **Formylation (Electrophilic Trap):** Add anhydrous N,N-dimethylformamide (DMF, 174 mmol) dropwise to the reaction mixture, again maintaining the temperature at -75°C . Stir for an additional 30-60 minutes at this temperature.
- **Quenching and Workup:** Slowly warm the reaction mixture to -20°C and carefully quench by adding water. Once the exotherm subsides, allow the mixture to warm to room temperature. Acidify the aqueous layer with hydrochloric acid.
- **Extraction and Isolation:** Transfer the mixture to a separatory funnel and extract with tert-butyl methyl ether (MTBE). Combine the organic extracts, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a heptane/dichloromethane gradient) and/or recrystallization to yield the final product, **2-Bromo-3,6-difluorobenzaldehyde**.^[7]

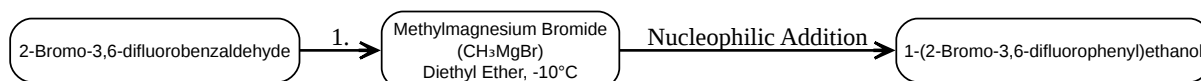
Application in Medicinal Chemistry: A Case Study

The utility of **2-Bromo-3,6-difluorobenzaldehyde** as a synthetic intermediate is explicitly demonstrated in U.S. Patent US10745392B2, which describes the synthesis of benzenesulfonamide compounds for treating conditions related to voltage-gated sodium channels, such as epilepsy.^[5]

Role as a Precursor

In this patent, the aldehyde serves as the starting point for constructing a more complex substituted benzyl alcohol. The aldehyde group is targeted for a nucleophilic addition reaction.

Reaction Scheme from Patent US10745392B2:



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Caption: Conversion of the aldehyde to a secondary alcohol via Grignard reaction.[5]

Experimental Protocol: Grignard Reaction

The protocol described in the patent illustrates a standard and effective method for converting the aldehyde to a secondary alcohol.[5]

- **Reaction Setup:** Dissolve **2-Bromo-3,6-difluorobenzaldehyde** (1 g, 4.53 mmol) in anhydrous diethyl ether in a flame-dried flask under a nitrogen atmosphere.
- **Cooling:** Cool the solution to -10°C using an ice/salt bath.
- **Reagent Addition:** Slowly add a 3 M solution of methylmagnesium bromide in diethyl ether (2 mL, 5.89 mmol) dropwise.
- **Reaction Monitoring:** Stir the mixture at -10°C for 3 hours. The patent notes the addition of more Grignard reagent to drive the reaction to completion, indicating that monitoring by a technique like TLC or LC-MS is crucial.
- **Workup:** Upon completion, the reaction is typically quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield 1-(2-bromo-3,6-difluorophenyl)ethanol.

This transformation is a key step, converting the planar aldehyde into a chiral secondary alcohol, which serves as a new anchor point for building further molecular complexity in the patented therapeutic agents.

Conclusion

2-Bromo-3,6-difluorobenzaldehyde stands as a testament to the enabling power of functionalized building blocks in modern organic synthesis. While its formal "discovery" is not

chronicled in a single seminal publication, its value is clearly established through its application in the patent literature for complex target synthesis. The Directed ortho-Metalation of its logical precursor, 1-bromo-2,5-difluorobenzene, provides a reliable and highly regioselective route to its preparation. For researchers and drug development professionals, this compound offers a robust platform for introducing a trifunctionalized phenyl ring, enabling the exploration of novel chemical space in the pursuit of new materials and therapeutics.

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